molecular formula C20H16BrNO2 B6102254 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide

3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide

Numéro de catalogue B6102254
Poids moléculaire: 382.2 g/mol
Clé InChI: VCFUYTWVBQPUDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds that have shown promising results in the treatment of various diseases. In

Mécanisme D'action

The mechanism of action of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide involves the inhibition of various signaling pathways and enzymes that are involved in the progression of diseases. The compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells. It also inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, the compound inhibits the aggregation of amyloid-beta peptides, which are involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the progression of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit various signaling pathways and enzymes, and its ability to inhibit the aggregation of amyloid-beta peptides. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Orientations Futures

There are many future directions for the research of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and identify new signaling pathways and enzymes that it may inhibit. Additionally, future research could focus on optimizing the dosage and administration of the compound to maximize its therapeutic effects while minimizing its toxicity.

Méthodes De Synthèse

The synthesis of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide involves the reaction of 3-bromoaniline with 1,2-dihydroacenaphthylene in the presence of palladium acetate and triphenylphosphine. The resulting product is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product.

Applications De Recherche Scientifique

3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown potential in the treatment of neurodegenerative disorders by inhibiting the aggregation of amyloid-beta peptides.

Propriétés

IUPAC Name

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-24-18-10-8-14(11-16(18)21)20(23)22-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUYTWVBQPUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.